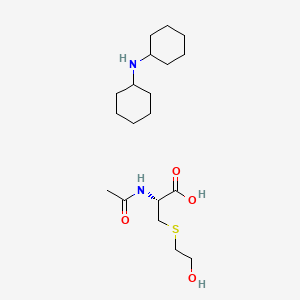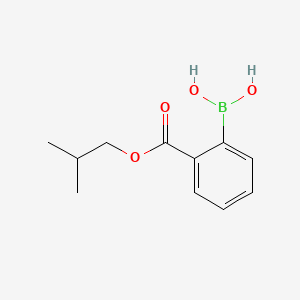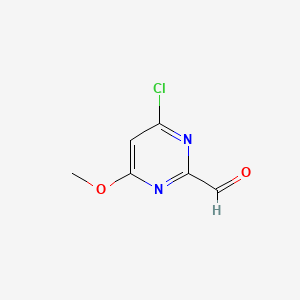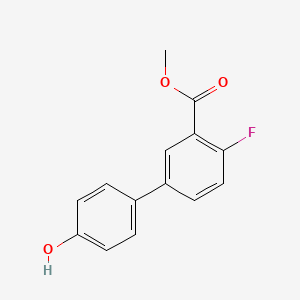
4-Bromo-2-chloro-3-fluorophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-chloro-3-fluorophenol: is an aromatic compound that belongs to the class of halogenated phenols It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-3-fluorophenol can be achieved through several methods:
-
Electrophilic Halogenation: : This method involves the introduction of halogen atoms into the phenol ring through electrophilic substitution reactions. For instance, starting with 3-fluorophenol, bromination can be carried out using bromine in the presence of a catalyst like iron(III) bromide to introduce the bromine atom at the para position. Chlorination can then be performed using chlorine gas in the presence of a catalyst like iron(III) chloride to introduce the chlorine atom at the ortho position relative to the hydroxyl group.
-
Sandmeyer Reaction: : This method involves the diazotization of aniline derivatives followed by substitution with halogen atoms. For example, starting with 3-fluoro-4-nitroaniline, the nitro group can be reduced to an amine, which is then diazotized and subsequently treated with copper(I) bromide and copper(I) chloride to introduce the bromine and chlorine atoms, respectively.
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic halogenation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
-
Substitution Reactions: : 4-Bromo-2-chloro-3-fluorophenol can undergo nucleophilic aromatic substitution reactions, where the halogen atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides. For example, treatment with sodium methoxide can replace the bromine atom with a methoxy group.
-
Oxidation Reactions: : The hydroxyl group in this compound can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of 4-Bromo-2-chloro-3-fluorobenzaldehyde.
-
Reduction Reactions: : The halogen atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride or catalytic hydrogenation, resulting in the formation of 3-fluorophenol.
Common Reagents and Conditions
Bromination: Bromine (Br2) with iron(III) bromide (FeBr3) as a catalyst.
Chlorination: Chlorine (Cl2) with iron(III) chloride (FeCl3) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Substitution: 4-Methoxy-2-chloro-3-fluorophenol (when treated with sodium methoxide).
Oxidation: 4-Bromo-2-chloro-3-fluorobenzaldehyde.
Reduction: 3-Fluorophenol.
科学研究应用
4-Bromo-2-chloro-3-fluorophenol has several applications in scientific research:
-
Organic Synthesis: : It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
-
Pharmaceutical Research: : The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors due to its halogenated structure, which can enhance binding affinity and selectivity.
-
Materials Science: : It is used in the synthesis of advanced materials, such as polymers and liquid crystals, where the presence of halogen atoms can influence the material properties.
-
Environmental Studies: : The compound is studied for its potential environmental impact and degradation pathways, particularly in the context of halogenated phenols.
作用机制
The mechanism of action of 4-Bromo-2-chloro-3-fluorophenol depends on its specific application:
-
Enzyme Inhibition: : In pharmaceutical research, the compound can act as an inhibitor of specific enzymes by binding to the active site and blocking substrate access. The halogen atoms can enhance binding through halogen bonding interactions.
-
Receptor Binding: : The compound can bind to specific receptors in biological systems, modulating their activity. The presence of multiple halogen atoms can increase the compound’s lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
4-Bromo-2-chloro-3-fluorophenol can be compared with other halogenated phenols:
4-Bromo-2-fluorophenol: Lacks the chlorine atom, which can affect its reactivity and binding properties.
4-Chloro-2-fluorophenol: Lacks the bromine atom, which can influence its chemical behavior and applications.
4-Bromo-2-chlorophenol: Lacks the fluorine atom, which can alter its electronic properties and reactivity.
The presence of all three halogen atoms in this compound makes it unique, providing a combination of electronic effects and steric hindrance that can be exploited in various chemical reactions and applications.
属性
IUPAC Name |
4-bromo-2-chloro-3-fluorophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO/c7-3-1-2-4(10)5(8)6(3)9/h1-2,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZYEBPYESHRRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)Cl)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680701 |
Source


|
| Record name | 4-Bromo-2-chloro-3-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233026-52-2 |
Source


|
| Record name | 4-Bromo-2-chloro-3-fluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233026-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-chloro-3-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
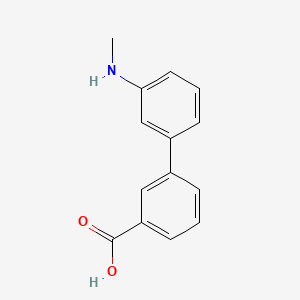
![Thieno[3,2-D]pyrimidine-7-carbaldehyde](/img/structure/B567164.png)
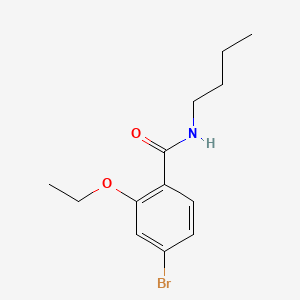
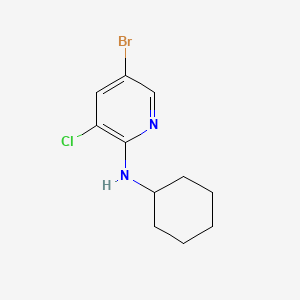
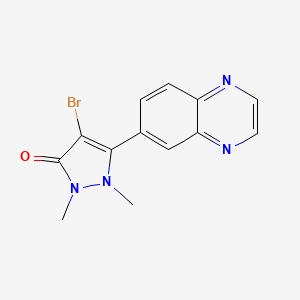
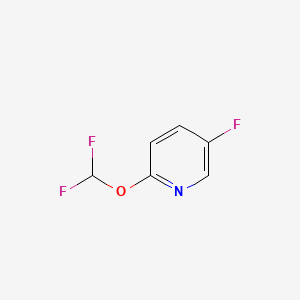
![4-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B567173.png)


